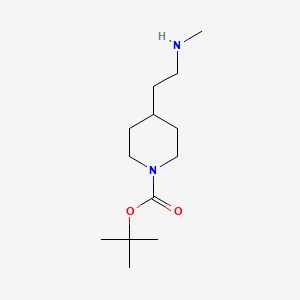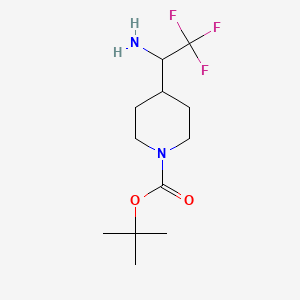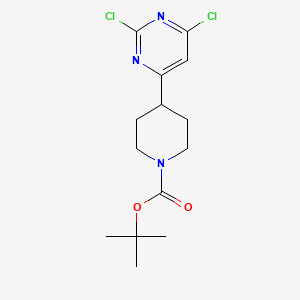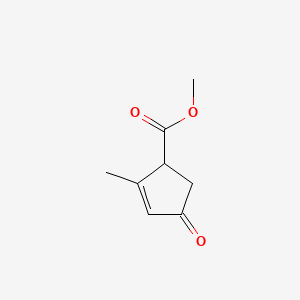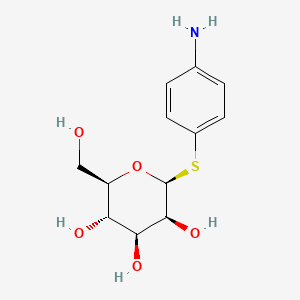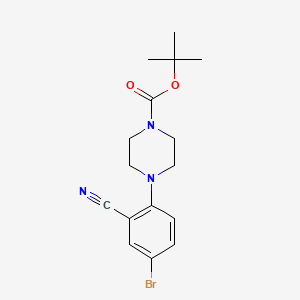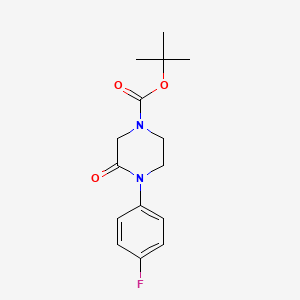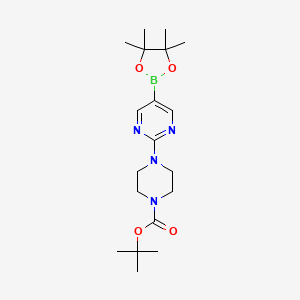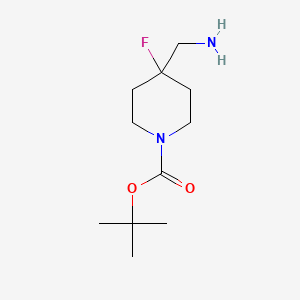![molecular formula C14H24N2O3 B592344 tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1147423-01-5](/img/structure/B592344.png)
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Übersicht
Beschreibung
“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It is used as a reagent in the synthesis of RET kinase inhibitors .
Molecular Structure Analysis
The InChI code for “tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is 1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a solid or liquid at room temperature . It has a molecular weight of 268.36 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their role in retarding oxidative reactions and prolonging product shelf life. Research on SPAs focuses on their environmental occurrence, human exposure, and toxicity, offering insights into the potential environmental and health impacts of various synthetic compounds. Future studies aim to develop novel SPAs with lower toxicity and environmental footprints, highlighting the ongoing search for safer chemical alternatives (Liu & Mabury, 2020).
Methyl Tert-Butyl Ether Decomposition
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor represents an innovative approach to addressing environmental concerns associated with MTBE contamination. This study demonstrates the feasibility of utilizing radio frequency plasma for the efficient decomposition and conversion of MTBE, shedding light on novel methods for treating environmental pollutants (Hsieh et al., 2011).
Polymer Membranes in Fuel Additive Purification
The purification of fuel oxygenates like methyl tert-butyl ether (MTBE) using polymer membranes represents a critical area of research. Pervaporation, a membrane process, has emerged as a highly selective method for separating organic mixtures, including the methanol/MTBE mixture. This research underscores the importance of developing efficient separation technologies for industrial applications, potentially relevant to the purification processes of similar synthetic compounds (Pulyalina et al., 2020).
Applications in Chiral Synthesis
The use of chiral sulfinamides, notably tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, highlights the significance of synthetic compounds in facilitating stereoselective chemical reactions. This methodology provides access to a wide range of structurally diverse compounds, which are essential in pharmaceuticals and natural product synthesis. Such research demonstrates the critical role of synthetic methodologies in advancing chemical synthesis, potentially applicable to the manipulation or synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate analogs (Philip et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by “tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” are currently unknown
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound should be stored in a refrigerator to maintain its stability .
Eigenschaften
IUPAC Name |
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWNKLIJBZNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

